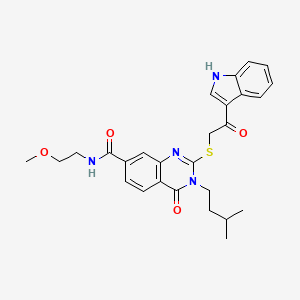

![molecular formula C17H14N2O5S B3005130 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide CAS No. 892856-90-5](/img/structure/B3005130.png)

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

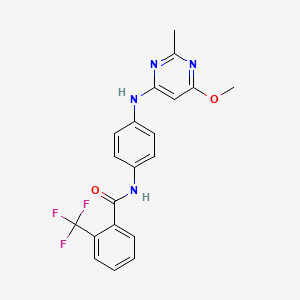

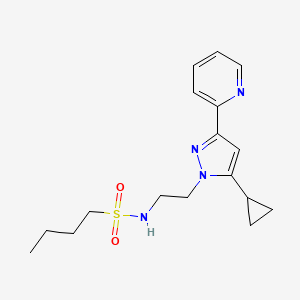

“N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide” is a synthetic organic compound . It has a molecular weight of 194.21 . The IUPAC name for this compound is [1,3]dioxolo [4,5-f] [1,3]benzothiazol-6-amine .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .Scientific Research Applications

Fluorescence Lifetime-Based Binding Assay

The compound has been used in the development of a fluorescence lifetime-based binding assay . The extraordinary fluorescence features of the [1,3]dioxolo[4,5-f][1,3] benzodioxole dyes were exploited to develop an assay with an exceptionally robust readout . This assay setup was comprehensively validated and shown to comply with all requirements for a powerful high-throughput screening assay .

Inhibitor Identification

Using the described binding assay, the first inhibitors against three members of the histone deacetylase enzyme family from Pseudomonas aeruginosa were identified . The compounds were characterized in terms of potency and selectivity profile .

Anticonvulsant Activity

The compound has been synthesized and screened for preliminary anticonvulsant activity . It was found effective in both preclinical seizure models with a significant therapeutic/toxicity profile .

Neurotherapeutic Agent Development

The compound’s significant anticonvulsant activity, good toxicity profile, and detailed molecular modeling studies led researchers to anticipate the emergence of these analogs as valid leads for the development of future effective neurotherapeutic agents .

Fluorescent Dye Synthesis

The compound is used in the synthesis of new fluorescent dyes based on the [1,3]-dioxolo[4,5-f]benzodioxole core and its derivatives . The core unit can be prepared in a simple manner from commercially available reactants .

High-Throughput Screening Assays

The compound’s unique fluorescence features make it ideal for use in high-throughput screening assays . These assays are crucial for drug discovery and development processes .

Mechanism of Action

Target of Action

The primary targets of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . These enzymes play a crucial role in the regulation of gene expression and are involved in the polyamine metabolism .

Mode of Action

The compound interacts with its targets by binding to the highly conserved deacetylase binding domain with a Zn2+ ion at the bottom of the binding pocket . This interaction inhibits the activity of the enzymes, leading to changes in gene expression and polyamine metabolism .

Biochemical Pathways

The inhibition of HDACs and APAHs affects the polyamine metabolism pathway . Polyamines are involved in various cellular processes, including DNA stabilization, protein synthesis, and cell growth . Inhibition of these enzymes can interfere with biofilm formation, a major survival strategy of Pseudomonas aeruginosa .

Result of Action

The result of the compound’s action is the inhibition of HDACs and APAHs, leading to changes in gene expression and polyamine metabolism . This can interfere with the formation of biofilms by Pseudomonas aeruginosa , potentially making the bacteria more susceptible to antibiotics and the immune response.

properties

IUPAC Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-21-11-4-3-9(5-12(11)22-2)16(20)19-17-18-10-6-13-14(24-8-23-13)7-15(10)25-17/h3-7H,8H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUQPKYYISOCLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate](/img/structure/B3005051.png)

![3-benzyl-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005052.png)

![methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B3005053.png)

![2-[(3R,4S)-3-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3005056.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B3005061.png)